2,6-Dinitro-p-cresol

Solubility Dinitrocresol Isomers Physicochemical Properties

2,6-Dinitro-p-cresol (DNPC) is an oxygen-independent polymerization inhibitor specifically validated for vinyl aromatic monomer (styrene, alpha-methylstyrene, divinylbenzene) distillation under vacuum—directly resolving the failure mode of TBC and hydroquinone, which require dissolved oxygen for activity. Unlike the restricted isomer DNOC (CAS 534-52-1), DNPC remains an active industrial specialty chemical with established patent-backed efficacy. Supplied as a yellow crystalline solid (wetted with ~20% water for safe handling) at ≥98% purity. Also serves as a calibrated mitochondrial uncoupler reference compound (mouse i.p. LD50 24.8 mg/kg) and a versatile synthetic intermediate for agrochemicals, dyes, and pharmaceuticals.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 609-93-8
Cat. No. B1206616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-p-cresol
CAS609-93-8
Synonyms2,6-dinitro-p-cresol
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3
InChIKeyHOYRZHJJAHRMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble in alcohol, ether, benzene

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-p-cresol (CAS 609-93-8): Technical Specifications and Procurement Baseline for Industrial and Research Applications


2,6-Dinitro-p-cresol (DNPC; CAS 609-93-8), also designated as 4-methyl-2,6-dinitrophenol, is a yellow crystalline solid belonging to the dinitrophenolic class of compounds with molecular formula C7H6N2O5 and molecular weight 198.13 g/mol [1]. It is characterized as an oxidative phosphorylation uncoupler [2] and is commercially supplied at purities ≥98.0% [3]. DNPC exhibits negligible water solubility (insoluble, 290 mg/L at 25°C) and high solubility in organic solvents including benzene, alcohol, and ether [4]. The compound is handled as a Toxic Solid (UN2811, Packing Group II) with GHS classification H300 (fatal if swallowed) [5].

Why 2,6-Dinitro-p-cresol (DNPC) Cannot Be Interchanged with 4,6-Dinitro-o-cresol (DNOC) or Other Dinitrophenols: Evidence-Based Differentiation


The dinitrocresol class contains multiple positional isomers including 2,6-dinitro-p-cresol (DNPC, CAS 609-93-8) and 4,6-dinitro-o-cresol (DNOC, CAS 534-52-1), which exhibit fundamentally distinct physicochemical properties, toxicological profiles, and regulatory statuses [1]. DNOC is a designated obsolete pesticide with extensive environmental contamination legacy, identified at 56 EPA NPL hazardous waste sites and subject to stringent international restrictions [2]. In contrast, DNPC remains an active industrial specialty chemical with established utility in high-temperature vinyl aromatic polymerization inhibition applications [3]. The isomers differ measurably in melting point (DNPC: 80–81°C; DNOC: 87.5°C), water solubility (DNPC: 290 mg/L; DNOC: 130 mg/L), and acute mammalian toxicity (mouse intraperitoneal LD50: DNPC 24.8 mg/kg; DNOC 21 mg/kg), rendering them non-interchangeable in both application performance and safety compliance contexts [4].

Quantitative Evidence Guide: 2,6-Dinitro-p-cresol Differentiation Data vs. Closest Analogs


Water Solubility Comparison: 2,6-Dinitro-p-cresol (DNPC) vs. 4,6-Dinitro-o-cresol (DNOC)

DNPC exhibits over twofold higher water solubility compared to its o-cresol positional isomer DNOC, a critical factor influencing environmental fate modeling and aqueous-phase application suitability [1].

Solubility Dinitrocresol Isomers Physicochemical Properties

Melting Point and Crystalline Stability: DNPC vs. DNOC Distillation Suitability

DNPC demonstrates a lower melting point range (80–81°C) compared to DNOC (87.5°C), indicating differing crystalline packing energies that affect handling and dissolution kinetics in industrial process streams [1]. This 7°C differential is mechanistically significant for applications involving thermal processing of vinyl aromatic monomers [2].

Melting Point Thermal Stability Distillation

Acute Mammalian Toxicity (Intraperitoneal LD50): DNPC vs. DNOC Comparative Safety Profile

In mouse intraperitoneal administration, DNPC exhibits an LD50 of 24.8 mg/kg compared to DNOC's reported LD50 of 21 mg/kg (intraperitoneal, mouse), representing an approximately 18% lower acute lethal potency in this specific administration route and test species [1].

Toxicology LD50 Safety

Polymerization Inhibition at Elevated Distillation Temperatures: DNPC Functional Differentiation from Conventional Inhibitors

DNPC (2,6-dinitro-p-cresol) is patented specifically for vinyl aromatic distillation applications where conventional oxygen-dependent inhibitors such as 4-tert-butylcatechol (TBC) and hydroquinone fail due to insufficient oxygen partial pressure under vacuum [1]. DNPC maintains inhibitory activity in the absence of oxygen, a property not shared by TBC, which requires molecular oxygen for its inhibitory mechanism [2]. Furthermore, DNPC can be combined with phenylenediamine derivatives to achieve synergistic co-inhibition exceeding the performance of either component alone [3].

Polymerization Inhibitor Styrene Distillation Vinyl Aromatics

Environmental Half-Life in Eutrophic Freshwater: DNPC Photochemical Degradation Kinetics

DNPC undergoes photochemical degradation in eutrophic freshwater environments via reaction with singlet oxygen, exhibiting an estimated half-life of approximately 14 days under these conditions [1]. While comparative half-life data for DNOC under identical conditions are not available in the primary literature, DNOC has been documented as not readily biodegradable and does not degrade rapidly in environmental matrices [2], establishing a class-level inference that DNPC's defined photodegradation pathway offers greater environmental fate predictability.

Environmental Fate Half-Life Photodegradation

Regulatory and Commercial Availability Status: DNPC as Active Industrial Chemical vs. DNOC as Obsolete Pesticide

DNOC (4,6-dinitro-o-cresol) is classified as an obsolete pesticide, identified at 56 EPA National Priorities List hazardous waste sites in the United States [1], and its primary historical use was as a selective herbicide and insecticide [2]. In contrast, DNPC (2,6-dinitro-p-cresol) is commercially available as an active industrial specialty chemical from multiple international suppliers at ≥98.0% purity, with established utility in polymerization inhibition and as a synthetic intermediate [3]. This regulatory and commercial divergence renders DNPC the viable procurement option for non-agricultural applications.

Regulatory Status Commercial Availability Procurement

High-Confidence Application Scenarios for 2,6-Dinitro-p-cresol Based on Validated Evidence


High-Temperature Vacuum Distillation Polymerization Inhibitor for Styrene and Divinylbenzene

DNPC serves as an oxygen-independent polymerization inhibitor for vinyl aromatic monomer distillation under vacuum conditions, directly addressing the failure mode of TBC and hydroquinone which require molecular oxygen for activity [1]. This scenario is supported by patent evidence establishing DNPC's efficacy in styrene, alpha-methylstyrene, and divinylbenzene distillation processes where conventional inhibitors are ineffective [2]. The compound enables elimination of sulfur-based inhibitors and their associated toxic waste bottoms [3].

Analytical Reference Standard and Research Reagent for Oxidative Phosphorylation Uncoupling Studies

DNPC functions as a validated uncoupler of oxidative phosphorylation, with an intraperitoneal LD50 (mouse) of 24.8 mg/kg [1]. Its aqueous solubility of 290 mg/L [2] and commercial availability at >98.0% purity with specified melting point 78.0–82.0°C [3] support its use as a calibrated reference compound in mitochondrial respiration assays and toxicological comparator studies within the dinitrophenolic class.

Synthetic Intermediate for Agrochemical, Dye, and Pharmaceutical Derivatives

DNPC is validated as a parent compound and synthetic intermediate for agricultural chemicals, dyes, pharmaceuticals, and blasting explosives [1]. The compound's regiochemistry (2,6-dinitro substitution pattern on p-cresol) provides distinct reactivity compared to the 4,6-dinitro-o-cresol isomer, enabling access to specific substitution patterns not readily available from DNOC starting materials [2].

Environmental Fate and Photodegradation Research Model Compound

DNPC's defined 14-day photochemical half-life in eutrophic freshwater due to singlet oxygen reaction [1] positions it as a useful model compound for studying nitroaromatic environmental transformation pathways. Its moderate water solubility (290 mg/L) and insolubility in non-eutrophic water [2] make it suitable for controlled aquatic fate studies where predictable degradation kinetics are required for experimental design.

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